3-(1,3-Benzodioxol-5-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenethyl)-1,2,4-oxadiazole is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzodioxole ring, a methoxyphenethyl group, and an oxadiazole ring, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenethyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the benzodioxole ring with 4-methoxyphenethyl bromide under basic conditions.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with hydrazine and a suitable carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenethyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the methoxyphenethyl group, which may affect its biological activity.
5-(4-Methoxyphenethyl)-1,2,4-oxadiazole: Lacks the benzodioxole ring, which may influence its chemical reactivity and stability.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-5-(4-methoxyphenethyl)-1,2,4-oxadiazole is unique due to the presence of both the benzodioxole and methoxyphenethyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16N2O4 |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H16N2O4/c1-21-14-6-2-12(3-7-14)4-9-17-19-18(20-24-17)13-5-8-15-16(10-13)23-11-22-15/h2-3,5-8,10H,4,9,11H2,1H3 |
InChI Key |
HQGHZKLEXFFEKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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